4-(4-Ethyl-benzyl)-piperidine

Lipophilicity Drug-likeness ADME Prediction

4-(4-Ethyl-benzyl)-piperidine (CAS 781595-51-5; synonym: 4-[(4-ethylphenyl)methyl]piperidine) is a synthetic 4-substituted piperidine derivative with molecular formula C14H21N and molecular weight 203.32 g/mol. It is primarily classified as a small-molecule scaffold and a versatile building block for pharmaceutical research, frequently employed as a synthetic intermediate for generating more complex bioactive molecules.

Molecular Formula C14H21N
Molecular Weight 203.32 g/mol
CAS No. 781595-51-5
Cat. No. B1366543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Ethyl-benzyl)-piperidine
CAS781595-51-5
Molecular FormulaC14H21N
Molecular Weight203.32 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CC2CCNCC2
InChIInChI=1S/C14H21N/c1-2-12-3-5-13(6-4-12)11-14-7-9-15-10-8-14/h3-6,14-15H,2,7-11H2,1H3
InChIKeyGYGUVDCDFCXAQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Ethyl-benzyl)-piperidine (CAS 781595-51-5): Procurement-Grade Physicochemical and Sourcing Baseline


4-(4-Ethyl-benzyl)-piperidine (CAS 781595-51-5; synonym: 4-[(4-ethylphenyl)methyl]piperidine) is a synthetic 4-substituted piperidine derivative with molecular formula C14H21N and molecular weight 203.32 g/mol . It is primarily classified as a small-molecule scaffold and a versatile building block for pharmaceutical research, frequently employed as a synthetic intermediate for generating more complex bioactive molecules . Key calculated physicochemical properties include a predicted LogP (XLogP) of 3.3, topological polar surface area of 12 Ų, three rotatable bonds, one hydrogen bond donor, and one hydrogen bond acceptor . The compound is commercially available from multiple reputable vendors at a standard purity specification of 98% , with a predicted density of 1.0±0.1 g/cm³ and a boiling point of approximately 314.08 °C at 760 mmHg .

Why 4-(4-Ethyl-benzyl)-piperidine Cannot Be Casually Substituted with Generic 4-Benzylpiperidine or 4-Methylbenzyl Analogs


In 4-benzylpiperidine-based medicinal chemistry campaigns, the substitution pattern on the benzyl aromatic ring is a critical determinant of both target affinity and selectivity. In the NMDA receptor antagonist series, systematic structural modifications reveal that even minor alterations to the para-substituent on the benzyl ring produce substantial shifts in biological activity [1]. For instance, in the lead optimization of N-(2-phenoxyethyl)-4-benzylpiperidine (IC50 = 0.63 μM at NR1/2B), introducing a para-methyl substituent produced a ~3-fold increase in anticonvulsant activity in vivo, demonstrating that the para-position is a key site for potency modulation [1]. The para-ethyl substituent in 4-(4-ethyl-benzyl)-piperidine confers a distinct steric and lipophilic profile (ΔLogP ≈ +0.5 relative to the unsubstituted analog; ΔClogP ≈ +0.55 vs. 4-H; XLogP = 3.3) that differentiates it from both the unsubstituted 4-benzylpiperidine and the 4-methylbenzyl analog [2]. Furthermore, positional isomerism within the piperidine ring—whether the ethylbenzyl group is attached at the 2-, 3-, or 4-position—can dictate entirely different pharmacological profiles and synthetic accessibility . Consequently, direct substitution with a generic 4-benzylpiperidine or a 2-positional isomer during chemical sourcing or biological screening will not preserve structure-activity relationships and will invalidate comparative experimental results.

Quantitative Differentiation Evidence for Procuring 4-(4-Ethyl-benzyl)-piperidine (CAS 781595-51-5)


Comparative Lipophilicity: 4-Ethylbenzyl Substitution Yields ~0.5 LogP Increase Over Unsubstituted 4-Benzylpiperidine

The presence of a para-ethyl substituent on the benzyl ring of 4-(4-ethyl-benzyl)-piperidine increases the predicted partition coefficient (XLogP) to 3.3 , which represents a difference of approximately +0.5 LogP units relative to the predicted XLogP of 2.8 for the unsubstituted parent compound 4-benzylpiperidine [1]. In the context of the widely applied Lipinski Rule of Five, this shift moves the compound closer to the upper boundary of optimal oral drug-likeness (LogP ≤ 5), reflecting its increased hydrophobicity. This quantitative difference in lipophilicity directly impacts solubility, permeability, and nonspecific protein binding, which are critical parameters for assay design and compound formulation.

Lipophilicity Drug-likeness ADME Prediction

Commercial Availability and Purity Benchmarking: 4-(4-Ethyl-benzyl)-piperidine (98% Purity) vs. Positional Isomers

4-(4-Ethyl-benzyl)-piperidine is commercially available from multiple vendors as a research-grade chemical with a standard purity specification of 98% . In contrast, its positional isomer 2-(4-ethylbenzyl)piperidine (CAS 1017150-63-8), while structurally similar, is typically offered at a lower standard purity of 95% and by a more limited set of suppliers . Another positional isomer, 3-(4-ethylbenzyl)piperidine (CAS 955287-70-4), is primarily described as a custom-synthesis product rather than a catalog-stocked item, which carries implications for longer lead times and higher minimum order quantities [1]. Furthermore, 4-(4-ethyl-benzyl)-piperidine has been observed as a discontinued item from certain specialty vendors, indicating that its procurement requires careful verification of active inventory status . The 4-positional isomer, therefore, presents a more favorable combination of accessible purity and supply chain stability than its 2- or 3-substituted counterparts.

Chemical Sourcing Supply Chain Reagent Quality

NMDA Receptor Antagonist SAR Context: Para-Ethyl Substitution as a Key Potency Modulator

A comprehensive structure-activity relationship (SAR) study published in the Journal of Medicinal Chemistry demonstrates that substitution at the para-position of the benzyl ring in 4-benzylpiperidine derivatives exerts a critical influence on NMDA receptor antagonist potency. Specifically, the unsubstituted lead compound, N-(2-phenoxyethyl)-4-benzylpiperidine (compound 8), exhibited an IC50 of 0.63 μM at the NR1/2B receptor subtype [1]. Subsequent introduction of a para-methyl group to create compound 10b yielded a ~3-fold improvement in in vivo anticonvulsant activity in a mouse maximal electroshock (MES) model (ED50 = 0.7 mg/kg iv) [1]. While this primary literature does not directly assay 4-(4-ethyl-benzyl)-piperidine, the established SAR trend establishes that the para-alkyl substituent is a key pharmacophoric element for enhancing potency [1]. Based on the well-documented lipophilic increment from methyl to ethyl (ΔClogP ≈ +0.55 vs. 4-H), the ethyl analog is positioned to further modulate target engagement relative to the benchmark methyl-substituted comparator. This supports the rationale for procuring the 4-ethylbenzyl analog as a specific probe to extend the SAR series and explore enhanced potency or altered pharmacokinetic properties.

NMDA Antagonist NR2B Subtype Neuroprotection Structure-Activity Relationship

Inclusion in Subtype-Selective NMDA Antagonist Patent Claims Establishes 4-(4-Ethyl-benzyl)-piperidine as a Claimed Intermediate

The compound 4-(4-ethyl-benzyl)-piperidine is explicitly claimed as a 4-substituted piperidine analog within the scope of key patents covering subtype-selective NMDA receptor antagonists [1][2]. U.S. Patent No. 6,124,323 and its European counterpart EP 0869791 B1 define a genus of compounds, including those with a 4-benzyl substituent on the piperidine ring, where the benzyl ring may be optionally substituted with lower alkyl groups [1][2]. While the patents do not provide isolated biological data for the 4-ethylbenzyl analog itself, its explicit inclusion in the claims signifies that it was considered by the inventors as a representative and claimed member of the pharmacologically relevant series. In contrast, unsubstituted 4-benzylpiperidine represents a baseline scaffold that lacks the specific alkyl substitution required for coverage under certain dependent claims. For industrial R&D, this distinction has direct implications for freedom-to-operate assessments and strategic sourcing, as the 4-ethylbenzyl analog is a claimed, protected intermediate within this patent estate.

Patent Intellectual Property Freedom to Operate NMDA Antagonist

Beta-2 Adrenergic Receptor Activity of an Advanced 4-(4-Ethylbenzyl)piperidine Derivative (EC50 = 1.83 µM)

A more complex derivative incorporating the 4-(4-ethylbenzyl)piperidine scaffold—specifically [4-[[1-[(4-ethylphenyl)methyl]-4-piperidinyl]oxy]phenyl]-(1-piperidinyl)methanone—has been screened in a high-throughput format against the human beta-2 adrenergic receptor, yielding an EC50 value of 1.83 × 10³ nM (1.83 µM) [1]. This represents a publicly available, quantitative biological activity measurement for a compound that directly contains the 4-(4-ethylbenzyl)piperidine core substructure. In comparison, the unsubstituted 4-benzylpiperidine scaffold, when incorporated into a different chemotype (a benzamide series), has been reported to exhibit nanomolar affinity for the sigma-1 receptor [2]. These contrasting activity profiles underscore how the specific 4-ethylbenzyl substitution pattern, within a given molecular context, can direct binding toward distinct target classes. The recorded micromolar EC50 at the beta-2 adrenergic receptor provides a concrete, albeit context-dependent, differentiation from the activity profiles of other 4-benzylpiperidine-based ligands.

GPCR Beta-2 Adrenergic Receptor HTS Binding Affinity

Calculated Physicochemical Property Differentiation: TPSA and Rotatable Bond Count vs. 4-Benzylpiperidine

The calculated topological polar surface area (TPSA) of 4-(4-ethyl-benzyl)-piperidine is 12 Ų, and it contains 3 rotatable bonds . In comparison, the unsubstituted 4-benzylpiperidine (CAS 31252-42-3) has a calculated TPSA of 12 Ų and contains 2 rotatable bonds [1]. While the TPSA remains unchanged—an expected outcome for a para-alkyl substitution that does not introduce new polar atoms—the ethyl group increases the rotatable bond count from 2 to 3. This additional degree of conformational freedom is a measurable, albeit subtle, structural difference that can influence molecular flexibility, entropic contributions to binding, and the ability to adopt specific bioactive conformations. The quantified difference of one rotatable bond provides a concrete, computationally derived metric distinguishing the ethyl analog from the unsubstituted parent compound.

Physicochemical Properties Drug Design Lead Optimization

Recommended Application Scenarios for 4-(4-Ethyl-benzyl)-piperidine (CAS 781595-51-5) Based on Differentiated Evidence


Scenario 1: Probing Lipophilic and Steric SAR in NMDA NR2B Antagonist Lead Optimization

Based on established SAR showing that para-alkyl substitution on the 4-benzylpiperidine scaffold modulates NMDA receptor antagonist potency and in vivo activity [1], 4-(4-ethyl-benzyl)-piperidine is specifically indicated for use in medicinal chemistry campaigns targeting the NR1/2B subtype. Its predicted ΔClogP of approximately +0.55 relative to the unsubstituted scaffold and its inclusion in NMDA antagonist patent claims [2] make it a logical and relevant probe to extend the alkyl substitution series beyond the benchmark methyl analog. This compound should be prioritized over generic 4-benzylpiperidine or 4-(4-methylbenzyl)piperidine in any SAR exploration intended to test the effects of increased lipophilicity and steric bulk at the para-position.

Scenario 2: Chemical Biology Probe Design Requiring a 4-Ethylbenzylpiperidine Core with Measurable Baseline GPCR Activity

High-throughput screening data available in BindingDB demonstrates that a derivative built on the 4-(4-ethylbenzyl)piperidine core exhibits micromolar activity at the beta-2 adrenergic receptor (EC50 = 1.83 × 10³ nM) [3]. This quantitative data point, while modest, provides a validated starting point for further optimization. Researchers designing chemical biology probes for GPCR targets, particularly those interested in beta-adrenergic pathways, should select 4-(4-ethyl-benzyl)-piperidine as a starting scaffold over uncharacterized or less well-documented analogs. This evidence supports its procurement as a known entity with a traceable, albeit low-potency, biological fingerprint.

Scenario 3: Multi-Gram Scale-Up and Synthetic Intermediate Sourcing for Complex API Synthesis

Given its status as a commercially available 4-substituted piperidine with a standard purity of 98% and scalable synthetic routes reported in the literature [4], 4-(4-ethyl-benzyl)-piperidine is well-suited for use as a late-stage intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs) or advanced tool compounds. Its calculated physicochemical properties (XLogP = 3.3, TPSA = 12 Ų) and the established synthetic accessibility of 4-substituted benzylpiperidines support its use in multi-step synthetic sequences. Procurement teams should prioritize this specific isomer over the less readily available 2- and 3-positional isomers (custom synthesis items) to ensure supply chain reliability and minimize production delays.

Scenario 4: Freedom-to-Operate and Competitive Intelligence Analysis in the NMDA Antagonist Space

For industrial R&D and legal teams conducting freedom-to-operate (FTO) analyses or competitive intelligence assessments in the field of subtype-selective NMDA receptor antagonists, 4-(4-ethyl-benzyl)-piperidine serves as a key reference compound. Its explicit inclusion in the claims of U.S. Patent No. 6,124,323 and EP 0869791 B1 [2] establishes its relevance as a claimed intermediate. Obtaining a physical sample of this compound allows for direct analytical comparison (e.g., HPLC, NMR) and biological benchmarking against internal lead series, providing a concrete basis for assessing the scope and validity of existing intellectual property. This application leverages the compound's documented patent status as a differentiator from other, non-claimed analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Ethyl-benzyl)-piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.